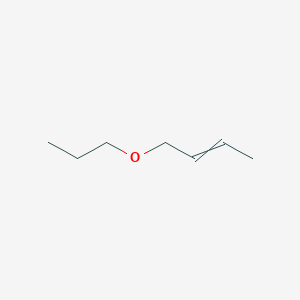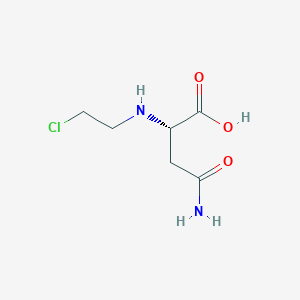
N~2~-(2-Chloroethyl)-L-asparagine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2-Chloroethyl)-L-asparagine: is a synthetic derivative of the naturally occurring amino acid L-asparagine This compound is characterized by the presence of a 2-chloroethyl group attached to the nitrogen atom of the asparagine molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N2-(2-Chloroethyl)-L-asparagine typically involves the reaction of L-asparagine with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in an aqueous medium with the presence of a suitable catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully optimized to ensure high yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of N2-(2-Chloroethyl)-L-asparagine may involve large-scale batch or continuous processes. The raw materials, including L-asparagine and 2-chloroethylamine, are sourced in bulk, and the reaction is carried out in reactors designed for efficient mixing and heat transfer. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions: N2-(2-Chloroethyl)-L-asparagine can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alcohols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed, often in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Various substituted derivatives of N2-(2-Chloroethyl)-L-asparagine.
Oxidation Reactions: Oxidized forms of the compound, such as N2-(2-Chloroethyl)-L-asparagine oxides.
Reduction Reactions: Reduced forms, including amines or other hydrogenated products.
Aplicaciones Científicas De Investigación
Chemistry: N2-(2-Chloroethyl)-L-asparagine is used as a building block in the synthesis of more complex molecules
Biology: In biological research, N2-(2-Chloroethyl)-L-asparagine is studied for its potential role in protein modification and enzyme inhibition. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways and understanding protein function.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of anticancer agents. Its structural similarity to natural amino acids allows it to be incorporated into biological systems, where it may exert cytotoxic effects on cancer cells.
Industry: N2-(2-Chloroethyl)-L-asparagine is used in the production of specialty chemicals and pharmaceuticals. Its reactivity and versatility make it a valuable intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of N2-(2-Chloroethyl)-L-asparagine involves its interaction with biological macromolecules, such as proteins and nucleic acids. The chloroethyl group can form covalent bonds with nucleophilic sites on these macromolecules, leading to the formation of adducts that can disrupt normal cellular functions. This mechanism is particularly relevant in the context of its potential anticancer activity, where the compound may induce DNA damage and inhibit cell proliferation.
Comparación Con Compuestos Similares
N~2~-(2-Chloroethyl)-L-glutamine: Similar in structure but with a glutamine backbone instead of asparagine.
N~2~-(2-Chloroethyl)-L-lysine: Contains a lysine backbone, offering different reactivity and biological properties.
N~2~-(2-Chloroethyl)-L-serine: Features a serine backbone, leading to variations in its chemical behavior.
Uniqueness: N2-(2-Chloroethyl)-L-asparagine is unique due to its specific combination of the chloroethyl group and the asparagine backbone. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications. Its ability to interact with biological macromolecules and its potential therapeutic applications further distinguish it from similar compounds.
Propiedades
Número CAS |
15054-30-5 |
|---|---|
Fórmula molecular |
C6H11ClN2O3 |
Peso molecular |
194.61 g/mol |
Nombre IUPAC |
(2S)-4-amino-2-(2-chloroethylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C6H11ClN2O3/c7-1-2-9-4(6(11)12)3-5(8)10/h4,9H,1-3H2,(H2,8,10)(H,11,12)/t4-/m0/s1 |
Clave InChI |
OIYCYSCVSMBHNH-BYPYZUCNSA-N |
SMILES isomérico |
C(CCl)N[C@@H](CC(=O)N)C(=O)O |
SMILES canónico |
C(CCl)NC(CC(=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14717241.png)


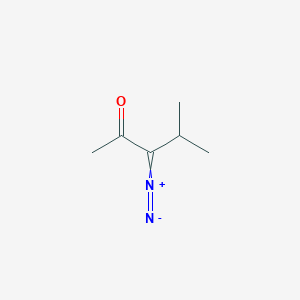
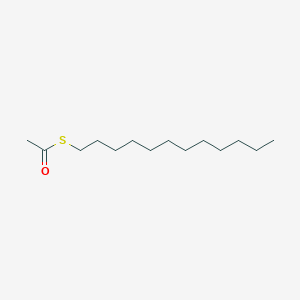

![6,8-Dioxabicyclo[3.2.1]oct-1-ylmethanol](/img/structure/B14717275.png)
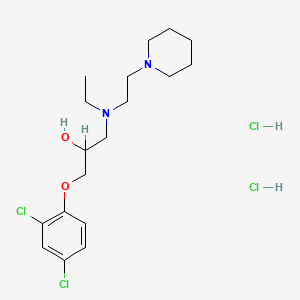
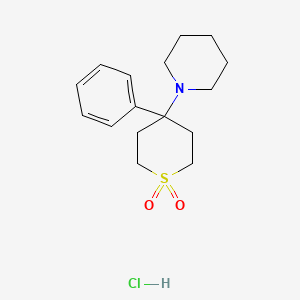

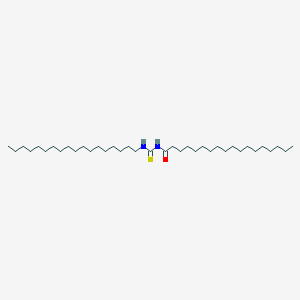

![3-Phenyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole](/img/structure/B14717329.png)
